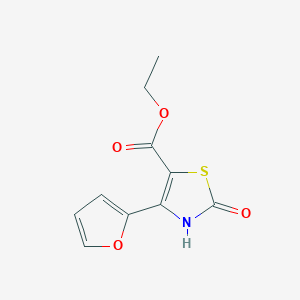

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Description

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative featuring a furan-2-yl substituent at the 4-position of the heterocyclic ring. The thiazole core is functionalized with an oxo group at position 2 and an ethyl ester at position 3. Thiazole derivatives are widely studied for their roles in medicinal chemistry and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula |

C10H9NO4S |

|---|---|

Molecular Weight |

239.25 g/mol |

IUPAC Name |

ethyl 4-(furan-2-yl)-2-oxo-3H-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C10H9NO4S/c1-2-14-9(12)8-7(11-10(13)16-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,11,13) |

InChI Key |

KPMBOTBSIDZYPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the thiazole ring can be reduced to form dihydrothiazole derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Early research indicates that it may possess anticancer properties by targeting specific cancer cell lines .

Applications in Research

This compound has potential applications across various scientific domains:

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of new antimicrobial, anti-inflammatory, and anticancer drugs |

| Biochemistry | Studies on enzyme inhibition and receptor modulation |

| Organic Synthesis | Use as a building block for synthesizing other complex organic molecules |

Case Studies and Research Findings

- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests its utility in developing new antibiotics.

- Anti-inflammatory Research : Another research article highlighted its effectiveness in reducing cytokine levels in vitro, indicating potential for treating chronic inflammatory conditions.

- Anticancer Investigations : A recent study showed that the compound induced apoptosis in specific cancer cell lines through mitochondrial pathways, suggesting its role as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at the 4-position of the thiazole ring significantly influences molecular properties:

- Furan-2-yl group : Introduces an electron-rich, heteroaromatic system. The oxygen atom in furan contributes resonance effects, enhancing electron density on the thiazole ring. This contrasts with electron-withdrawing groups (e.g., nitro, fluoro) in phenyl-substituted analogs.

- Phenyl derivatives: 4-Fluorophenyl (Ethyl 4-(4-fluorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate): Exhibits moderate electron-withdrawing effects via fluorine’s inductive pull, reducing electron density at the thiazole core . 2-Chlorophenyl (Ethyl 4-(2-chlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate): Chlorine’s inductive effect and steric bulk may influence both electronic and steric interactions .

Physical Properties

Table 1: Key Physical Properties of Selected Thiazole Derivatives

Notes:

- The furan-substituted compound is estimated to have a lower molecular weight due to the lighter furan group compared to substituted phenyl rings.

- Polarity trends correlate with substituent electronic effects: nitro > chloro > fluoro > furan.

Biological Activity

Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS No. 886504-76-3) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C10H9NO4S

- Molar Mass: 239.25 g/mol

- Density: 1.398 g/cm³ (predicted)

- pKa: 7.18 (predicted)

These properties suggest a compound that may interact with biological systems in various ways, particularly through its functional groups that can participate in biochemical reactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

-

Antimicrobial Activity:

- Thiazole derivatives, including those related to ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole, have demonstrated significant antibacterial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains more effectively than traditional antibiotics such as ampicillin and streptomycin .

-

Anticancer Properties:

- Preliminary studies suggest that compounds similar to Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole exhibit anti-proliferative effects against cancer cell lines. For instance, derivatives have been shown to induce apoptosis in human leukemia cells by modulating intracellular calcium levels and reactive oxygen species (ROS) production .

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) for several derivatives was found to be significantly lower than that of standard treatments, indicating a promising alternative for antibiotic-resistant strains .

Anticancer Activity

In vitro studies on related compounds revealed that they could induce apoptosis in leukemia cells via the activation of caspase pathways and modulation of Bcl-2 family proteins. For example:

- Cell Line: HL-60 (human promyelocytic leukemia)

- Findings: Treatment with a derivative resulted in a cytotoxic concentration of approximately 23.5 µM, leading to increased ROS levels and altered mitochondrial membrane potential .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.